molecular formula C16H10N4OS B5765557 3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone CAS No. 6050-04-0

3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone

Cat. No. B5765557
CAS RN: 6050-04-0
M. Wt: 306.3 g/mol
InChI Key: JBUQYPXEBKOGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound is a heterocyclic organic compound that contains two aromatic rings, pyrazine, and thiophene, in its structure.

Mechanism of Action

The mechanism of action of 3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of enzymes, such as topoisomerase and protein kinase, that are involved in cellular processes. It has also been proposed that this compound may interact with DNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell migration and invasion, and reduce the expression of inflammatory cytokines. In vivo studies have also shown that this compound can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone in lab experiments is its potential as a multifunctional compound with various biological activities. This compound can be easily synthesized using simple reaction conditions and is relatively stable. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer, inflammatory diseases, and viral infections. Another direction is to study the structure-activity relationship of this compound to identify more potent and selective analogs. Additionally, the development of new synthetic methods for this compound and its analogs can also be explored to improve their efficacy and bioavailability.

Synthesis Methods

The synthesis method for 3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone involves the reaction of 2-aminopyrazine and 2-thiophenecarboxaldehyde with anthranilic acid in the presence of a catalyst. The reaction takes place in a solvent, such as ethanol or acetic acid, and is carried out under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.

Scientific Research Applications

3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone has been extensively studied in scientific research due to its potential applications in various fields. This compound has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-pyrazin-2-yl-2-thiophen-2-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4OS/c21-16-11-4-1-2-5-12(11)19-15(13-6-3-9-22-13)20(16)14-10-17-7-8-18-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUQYPXEBKOGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CS3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975907
Record name 3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3h)-one

CAS RN

6050-04-0
Record name 3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.